Sulindac sulfone

Description

Contextualization of Sulindac (B1681787) Sulfone as a Non-Cyclooxygenase Inhibitory Agent

Sulindac is a prodrug that undergoes metabolic conversion to two primary metabolites: sulindac sulfide (B99878) and sulindac sulfone. aacrjournals.orgnih.gov The sulfide metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, the key targets of NSAIDs responsible for prostaglandin (B15479496) synthesis and the subsequent inflammatory response. aacrjournals.orgnih.govaacrjournals.org In stark contrast, sulindac sulfone is essentially devoid of COX inhibitory activity. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org This fundamental difference means that sulindac sulfone does not significantly suppress the production of physiologically important prostaglandins, a characteristic that distinguishes it from traditional NSAIDs. aacrjournals.orgmdpi.com

The lack of COX inhibition by sulindac sulfone is a critical aspect of its scientific appeal. mdpi.comaacrjournals.org While NSAIDs have shown promise in cancer prevention, their long-term use is often hampered by toxicities related to COX inhibition. mdpi.com The discovery that sulindac sulfone retains anti-cancer properties without inhibiting COX has opened new avenues for research into safer chemopreventive agents. mdpi.comaacrjournals.org

Historical Perspective on the Elucidation of Sulindac Sulfone's Anti-neoplastic Activities

The journey to understanding the anti-cancer effects of sulindac sulfone began with observations of its parent drug, sulindac. Sulindac was noted for its ability to cause the regression of adenomas in patients with familial adenomatous polyposis (FAP), a hereditary condition that predisposes individuals to colorectal cancer. aacrjournals.orgcancernetwork.com Initially, this anti-neoplastic activity was attributed to the COX-inhibiting properties of the sulindac sulfide metabolite. aacrjournals.org

However, subsequent research challenged this assumption. Studies revealed that sulindac sulfone, despite its inability to inhibit COX enzymes, also demonstrated significant anti-cancer effects. aacrjournals.orgresearchgate.net It was found to inhibit the growth of various cancer cell lines in culture and prevent tumor formation in animal models of carcinogenesis. aacrjournals.orgnih.govresearchgate.net These findings were pivotal, suggesting that the anti-cancer mechanisms of sulindac and its metabolites were not solely dependent on the inhibition of prostaglandin synthesis. nih.govaacrjournals.org This led to the development of sulindac sulfone, also known as exisulind, as a potential chemopreventive and therapeutic agent. aacrjournals.org

Rationale for Academic Investigation of Sulindac Sulfone's Mechanisms

The unique biological profile of sulindac sulfone has provided a compelling rationale for its extensive investigation in academic and pharmaceutical research settings.

The primary driver for the investigation of sulindac sulfone is its clear separation from the cyclooxygenase (COX) inhibition paradigm. mdpi.comaacrjournals.org Traditional NSAIDs exert their anti-inflammatory and, putatively, some of their anti-cancer effects by blocking COX enzymes. mdpi.com However, this mechanism is also responsible for significant side effects, particularly gastrointestinal and cardiovascular toxicities, which limit their long-term use for cancer prevention. mdpi.com

Sulindac sulfone offers a unique tool to dissect the COX-independent mechanisms of NSAID-related anti-cancer activity. mdpi.comaacrjournals.org Research has shown that sulindac sulfone's anti-neoplastic effects are mediated through alternative pathways, most notably the induction of apoptosis (programmed cell death) in cancer cells. nih.govaacrjournals.org This induction of apoptosis occurs in a variety of tumor cell lines. nih.gov

One of the key molecular targets identified for sulindac sulfone is cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE). mdpi.comaacrjournals.org By inhibiting cGMP PDE, sulindac sulfone leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG) signaling. mdpi.comaacrjournals.org This signaling cascade has been shown to suppress tumor cell growth and induce apoptosis. aacrjournals.org This mechanism stands in contrast to the COX-inhibitory action of its sulfide metabolite, providing a clear differentiation in their modes of action. mdpi.comaacrjournals.org The ability of sulindac sulfone to induce apoptosis and inhibit tumor growth through these COX-independent pathways underscores its importance as a lead compound for the development of novel and potentially safer anti-cancer agents. mdpi.comaacrjournals.org

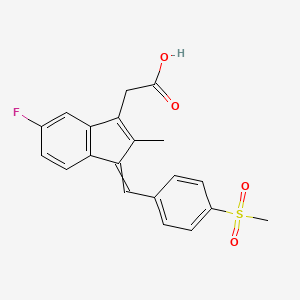

Structure

3D Structure

Properties

Molecular Formula |

C20H17FO4S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) |

InChI Key |

MVGSNCBCUWPVDA-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Sulindac Sulfone

Modulation of Cyclic Nucleotide Signaling Pathways

Sulindac (B1681787) sulfone significantly influences cellular function by altering the signaling pathways governed by cyclic nucleotides, particularly cyclic guanosine (B1672433) monophosphate (cGMP).

Inhibition of Cyclic Guanosine Monophosphate Phosphodiesterase (cGMP PDE) Isozymes

A primary mechanism of sulindac sulfone is the inhibition of cGMP-specific phosphodiesterase (PDE) enzymes. nih.govaacrjournals.org These enzymes are responsible for the degradation of cGMP. nih.gov By inhibiting these enzymes, sulindac sulfone effectively prevents the breakdown of cGMP, leading to its accumulation within the cell. nih.govaacrjournals.org This activity is considered a key component of its cellular effects, distinguishing it from the COX-inhibitory actions of its parent compound, sulindac. aacrjournals.orgresearchgate.net

Elevation of Intracellular cGMP Levels

A direct consequence of cGMP PDE inhibition by sulindac sulfone is the elevation of intracellular cGMP levels. nih.govaacrjournals.organserpress.org This increase in the second messenger cGMP is a critical step in initiating downstream signaling events. nih.gov The accumulation of cGMP alters the intracellular signaling environment, leading to the activation of specific effector proteins. aacrjournals.org

Activation of cGMP-Dependent Protein Kinase (PKG) Signaling Cascade

The increased intracellular concentrations of cGMP lead to the activation of cGMP-dependent protein kinase (PKG). nih.govaacrjournals.organserpress.org PKG is a primary effector of cGMP signaling. aacrjournals.org Once activated, PKG phosphorylates a variety of downstream target proteins, thereby propagating the signal and eliciting a cellular response. anserpress.orgaacrjournals.org This activation of the PKG signaling cascade is a crucial event that links the initial PDE inhibition to the subsequent regulation of cellular processes. aacrjournals.organserpress.org

Regulation of Cellular Transcription and Protein Expression

Sulindac sulfone also exerts its effects by modulating critical transcriptional pathways that govern cell growth, proliferation, and survival.

Suppression of Wnt/β-Catenin/Tcf Transcriptional Activity

A significant outcome of the sulindac sulfone-induced signaling cascade is the suppression of the Wnt/β-catenin/Tcf transcriptional pathway. anserpress.orgnih.gov This pathway is often aberrantly activated in various diseases. The activation of PKG, resulting from elevated cGMP levels, can lead to the phosphorylation and subsequent degradation of β-catenin. anserpress.org This prevents β-catenin from translocating to the nucleus and associating with T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors. anserpress.org By inhibiting this interaction, sulindac sulfone effectively suppresses the transcription of target genes that are crucial for cell proliferation and survival, such as cyclin D1 and survivin. aacrjournals.orgnih.gov

Interactive Data Table: Effects of Sulindac Derivatives on PDE Isozymes

| Compound | Target Isozyme(s) | Effect on Intracellular cGMP | Downstream Signaling Pathway | Reference(s) |

|---|---|---|---|---|

| Sulindac Sulfone | cGMP PDE | Increase | PKG Activation, Wnt/β-Catenin Suppression | nih.govaacrjournals.organserpress.org |

| Sulindac Sulfide (B99878) | PDE5, PDE2, PDE3, PDE10 | Increase | PKG Activation, Wnt/β-Catenin Suppression | aacrjournals.orgaacrjournals.org |

| Sulindac Benzylamine (B48309) (SBA) | PDE5 (highly selective) | Increase | PKG Activation, Wnt/β-Catenin Suppression | aacrjournals.org |

Interactive Data Table: Research Findings on Sulindac Sulfone's Mechanisms

| Research Focus | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| cGMP PDE Inhibition | Sulindac sulfone inhibits cGMP PDE enzymes. | Leads to increased intracellular cGMP. | nih.govaacrjournals.org |

| PKG Activation | Elevated cGMP activates cGMP-dependent protein kinase (PKG). | Initiates downstream phosphorylation events. | nih.govaacrjournals.organserpress.org |

| Wnt/β-Catenin Pathway | PKG activation leads to the suppression of Wnt/β-catenin/Tcf transcriptional activity. | Inhibits the expression of genes involved in cell proliferation and survival. | anserpress.orgnih.gov |

| PDE Isozyme Specificity | Sulindac derivatives show selectivity for PDE5 and PDE10. | Provides a basis for developing more targeted therapeutic agents. | anserpress.orgaacrjournals.org |

Table of Compounds | Compound Name | | | :--- | | Sulindac | | Sulindac sulfone | | Sulindac sulfide | | Sulindac benzylamine | | β-catenin | | Cyclin D1 | | Survivin | | T-cell factor/lymphoid enhancer factor (Tcf/Lef) |

PKG-Mediated β-Catenin Phosphorylation and Degradation

A pivotal aspect of sulindac sulfone's mechanism is its ability to modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and survival. anserpress.orgaacrjournals.org Sulindac sulfone functions by inhibiting cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs). aacrjournals.orgiiarjournals.org This inhibition leads to an accumulation of intracellular cGMP and subsequent activation of cGMP-dependent protein kinase (PKG). iiarjournals.orgmdpi.com

Activated PKG can then directly phosphorylate β-catenin. anserpress.orgiiarjournals.org This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome. anserpress.orgaacrjournals.org The degradation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the Tcf/Lef family of transcription factors that are responsible for transcribing genes involved in cancer cell survival and proliferation, such as cyclin D1 and survivin. anserpress.orgnih.gov Studies have shown that treatment with sulindac sulfone leads to a decrease in β-catenin protein levels in various cancer cell lines. iiarjournals.orgaacrjournals.org This PKG-mediated degradation of β-catenin represents a key COX-independent mechanism for the anticancer effects of sulindac sulfone. aacrjournals.organserpress.org

Inhibition of K-ras-Dependent Cyclooxygenase-2 Expression

While sulindac sulfone is recognized for its COX-independent mechanisms, it also demonstrates an ability to suppress the expression of COX-2, an enzyme often overexpressed in tumors, through a distinct pathway. aacrjournals.orgnih.gov Research has shown that in human colon cancer cells with an activated K-ras oncogene, sulindac sulfone can inhibit the expression of COX-2 protein. aacrjournals.orgnih.govbiocrick.com This leads to a reduction in the production of prostaglandin (B15479496) E2, a key inflammatory mediator. aacrjournals.orgnih.gov

This effect is notably different from its sulfide metabolite, which directly inhibits the enzymatic activity of COX but has minimal impact on its expression in this context. aacrjournals.orgnih.gov The ability of sulindac sulfone to inhibit K-ras-dependent COX-2 expression points to its role in modulating the signaling pathways that control the expression of genes critical for tumorigenesis. aacrjournals.org

Modulation of Nuclear Factor-kappa B (NF-κB) Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial regulator of inflammatory responses, cell survival, and proliferation. nih.gov Sulindac and its metabolites have been found to modulate NF-κB activation. nih.govpatsnap.com Specifically, sulindac sulfone has been reported to inhibit the activation of NF-κB. aacrjournals.org This inhibition is thought to be related to the prevention of IκBα degradation, a key step in the activation of NF-κB. nih.gov By inhibiting NF-κB activation, sulindac sulfone can downregulate the expression of genes that promote inflammation and cell survival. nih.govtandfonline.com However, it is noteworthy that in some cellular contexts, sulindac sulfide has been observed to increase NF-κB signaling. nih.gov

Influence on Polyamine Catabolic Enzyme Activity

Spermidine (B129725)/Spermine N1-Acetyltransferase Modulation

Polyamines are essential for cell growth, and their metabolism is often dysregulated in cancer. portlandpress.com Sulindac sulfone has been shown to influence the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. nih.govresearchgate.net Studies have demonstrated that sulindac sulfone can induce the transcription and activity of SSAT in human colon cancer cells. nih.govaacrjournals.org This induction of SSAT leads to the depletion of intracellular polyamines like spermidine and spermine, which is associated with growth inhibition and apoptosis. nih.gov The activation of SSAT by sulindac sulfone represents another important COX-independent mechanism contributing to its anticancer effects. portlandpress.com

Interactions with Kinase and Growth Factor Receptor Pathways

Inhibition of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Both sulindac sulfide and sulindac sulfone have been shown to inhibit the phosphorylation of ERK1/2 in human colon cancer cells. nih.govaacrjournals.org This inhibition occurs at concentrations and time points consistent with the induction of apoptosis. nih.gov The suppression of ERK1/2 phosphorylation by sulindac metabolites is considered a significant contributor to their pro-apoptotic effects. nih.govnih.gov By blocking this key survival pathway, sulindac sulfone can sensitize cancer cells to programmed cell death. nih.govaacrjournals.org

Activation of c-Jun NH2-Terminal Kinase (JNK) Phosphorylation

Research has identified that sulindac sulfone can induce apoptosis in cancer cells through a mechanism involving the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway. aacrjournals.orgnih.gov Studies in human colon cancer cells have shown that sulindac sulfone and its derivatives cause a rapid and sustained activation of JNK1 via phosphorylation. aacrjournals.orgnih.gov This activation is not an isolated event but rather part of a larger signaling cascade. The activation of JNK1 is preceded by the rapid activation of its upstream kinases, namely stress-activated protein/ERK kinase 1 (SEK1) and mitogen-activated protein kinase kinase kinase (MEKK1). aacrjournals.orgnih.gov

The activation of this MEKK1-SEK1-JNK1 cascade by sulindac sulfone is linked to its ability to inhibit cyclic GMP (cGMP) phosphodiesterases (PDE), specifically PDE2 and PDE5. aacrjournals.orgnih.gov By inhibiting these enzymes, sulindac sulfone leads to an increase in intracellular cGMP levels. aacrjournals.org Elevated cGMP, in turn, activates protein kinase G (PKG). aacrjournals.orgnih.gov It is this activation of PKG that appears to initiate the downstream activation of the MEKK1-SEK1-JNK1 pathway, ultimately contributing to the apoptotic process. aacrjournals.orgnih.gov This was further supported by findings that a PKG inhibitor could block the JNK1 activation induced by sulindac sulfone derivatives. aacrjournals.org The critical role of this pathway is highlighted by the observation that expressing a dominant-negative JNK1 protein can inhibit apoptosis markers induced by sulindac sulfone derivatives. aacrjournals.org In HCT116 human colon cancer cells, treatment with 400 μmol/L sulindac sulfone resulted in increased JNK phosphorylation at 24 hours. aacrjournals.org

Downregulation of Epidermal Growth Factor Receptor (EGFR) Signaling

Sulindac sulfone modulates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway for cell proliferation and survival. researchgate.netnih.gov In human colon cancer cell lines such as HT29, sulindac sulfone has been shown to downregulate EGFR signaling by both inhibiting its activation and decreasing the total amount of EGFR protein. researchgate.netnih.gov Treatment with sulindac sulfone blocks the phosphorylation of EGFR at tyrosine residue Y1068, which is induced by EGF. nih.gov This inhibitory effect occurs at doses comparable to those that induce apoptosis. nih.gov

The downregulation of total EGFR protein expression is a key part of this mechanism. nih.govaacrjournals.org Kinetic studies in HT29 cells revealed that sulindac sulfone treatment leads to a significant decrease in EGFR phosphorylation as early as one hour after treatment, with the downregulation of total EGFR protein becoming apparent at 24 hours and persisting for at least 72 hours. nih.gov This effect on EGFR occurs before the observed induction of apoptosis. nih.gov

The mechanism for EGFR downregulation involves enhanced degradation of the receptor through both the proteasomal and lysosomal pathways. aacrjournals.org Treatment with either a proteasomal inhibitor (MG132) or a lysosomal inhibitor (chloroquine) was found to block the sulindac sulfone-induced decrease in EGFR levels. aacrjournals.org Further investigation revealed that while sulindac sulfone inhibits the phosphorylation of EGFR at tyrosine 1068 (pY1068), it simultaneously increases phosphorylation at tyrosine 1045 (pY1045). aacrjournals.org The pY1045 site is the docking location for the E3 ubiquitin ligase c-Cbl. aacrjournals.org This increased phosphorylation at pY1045 facilitates the ubiquitination of EGFR, targeting it for degradation. aacrjournals.org Sulindac sulfone also downregulates the expression of other ErbB family members, HER2 and HER3, which are known to form dimers with EGFR. aacrjournals.org

Direct Protein Binding and Subcellular Targeting

Voltage-Dependent Anion Channel (VDAC) 1 and VDAC2 as Molecular Targets

A significant finding in understanding sulindac sulfone's mechanism is the identification of Voltage-Dependent Anion Channels (VDACs) as direct molecular targets. researchgate.netuni.lunih.gov Specifically, using sulindac sulfone-fixed beads to purify binding proteins from human colon cancer HT-29 cells, researchers identified the mitochondrial outer membrane proteins VDAC1 and VDAC2. researchgate.netnih.gov Subsequent experiments confirmed that sulindac sulfone directly binds to both VDAC1 and VDAC2. researchgate.netnih.govcellphysiolbiochem.com

VDACs are crucial channels that regulate the flow of ions and metabolites like ATP across the outer mitochondrial membrane, thereby controlling cellular energy production. cellphysiolbiochem.comfrontiersin.org The binding of sulindac sulfone to VDAC1 and VDAC2 suggests a direct mechanism for modulating mitochondrial function. researchgate.netcellphysiolbiochem.com The sulfone chemical group present in sulindac sulfone is thought to be important for this binding interaction, a feature also noted in other VDAC-binding compounds. frontiersin.orgnih.gov

Suppression of mTORC1 Pathway via VDAC Interactions

The direct binding of sulindac sulfone to VDAC1 and VDAC2 has been shown to lead to the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. researchgate.netuni.lunih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. uni.lu In human colon cancer cells, treatment with sulindac sulfone inhibits the mTORC1 pathway, an effect that is consistent with its binding to VDACs. researchgate.netuni.lu

Experimental evidence strongly supports this causal link. The double knockdown of VDAC1 and VDAC2 using siRNA in HT-29 cells was found to mimic the effects of sulindac sulfone treatment. researchgate.netnih.gov This knockdown inhibited the mTORC1 pathway, led to a reduction in cyclin D1 protein levels, and caused cell cycle arrest in the G1 phase. researchgate.netuni.lunih.gov These outcomes are consistent with the known downstream effects of mTORC1 inhibition. uni.lu Therefore, the data suggest that sulindac sulfone negatively regulates the function of VDAC1 and VDAC2, which in turn suppresses the mTORC1 pathway and induces G1 arrest. researchgate.netuni.lunih.gov This interaction may also contribute to a reduction in cellular ATP levels. uni.lu

Other Enzymatic Interactions

Aldose Reductase Inhibition

In addition to its effects on major signaling pathways, sulindac sulfone interacts with other specific enzymes, notably aldose reductase (AR). caymanchem.comnih.gov Aldose reductase is an enzyme of the polyol pathway that reduces glucose to sorbitol. caymanchem.comresearchgate.net Sulindac sulfone, along with sulindac and sulindac sulfide, has been identified as an effective inhibitor of human aldose reductase. nih.gov

In vitro studies have characterized sulindac sulfone as an un-competitive inhibitor of AR. nih.gov The inhibitory potency of sulindac sulfone (IC₅₀ = 367 nM) is comparable to that of its parent drug and the more pharmacologically active sulfide metabolite. caymanchem.comnih.govcaymanchem.com Crystallographic analysis of AR in complex with sulindac metabolites revealed the molecular basis for this inhibition. nih.gov The distinct chemical scaffold of the sulindac compounds promotes favorable π-π stacking interactions within the enzyme's active site, which is pivotal for their high inhibitory activity. nih.gov Given its potency, these findings suggest that sulindac sulfone could serve as a lead compound for the development of novel aldose reductase inhibitors. nih.gov

Data Tables

Table 1: Summary of Sulindac Sulfone's Molecular Interactions

| Target/Pathway | Effect of Sulindac Sulfone | Key Research Findings | Cell Line(s) | References |

|---|---|---|---|---|

| JNK Phosphorylation | Activation | Causes rapid and sustained phosphorylation of JNK1 via the MEKK1-SEK1 cascade, linked to cGMP-PDE inhibition. | Human Colon Cells, HCT116 | aacrjournals.orgnih.govaacrjournals.org |

| EGFR Signaling | Downregulation | Inhibits EGFR phosphorylation (pY1068), increases degradative phosphorylation (pY1045), and reduces total EGFR protein levels. | HT29, Caco-2 | nih.govaacrjournals.org |

| VDAC1 & VDAC2 | Direct Binding | Identified as direct binding partners, suggesting modulation of mitochondrial function. | HT-29 | researchgate.netnih.govcellphysiolbiochem.com |

| mTORC1 Pathway | Suppression | Inhibits mTORC1 signaling as a consequence of VDAC binding, leading to reduced cyclin D1 and G1 cell cycle arrest. | HT-29 | researchgate.netuni.lunih.gov |

| Aldose Reductase | Inhibition | Acts as an un-competitive inhibitor with an IC₅₀ of 367 nM. | In vitro | caymanchem.comnih.gov |

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Sulindac | - |

| Sulindac sulfone | Exisulind |

| Sulindac sulfide | SS |

| c-Jun NH2-Terminal Kinase | JNK |

| Epidermal Growth Factor Receptor | EGFR |

| Voltage-Dependent Anion Channel 1 | VDAC1 |

| Voltage-Dependent Anion Channel 2 | VDAC2 |

| Mammalian Target of Rapamycin Complex 1 | mTORC1 |

| Aldose Reductase | AR |

| Cyclic GMP | cGMP |

| Protein Kinase G | PKG |

| Chloroquine | - |

| MG132 | - |

| YC-1 | - |

Aryl Hydrocarbon Receptor (AhR) Pathway Interactions

Sulindac and its metabolites, sulindac sulfide and sulindac sulfone, have been shown to interact with the aryl hydrocarbon receptor (AhR) pathway, a critical regulator of xenobiotic metabolism. aacrjournals.orgresearchgate.netbiologists.com This interaction is significant as the AhR pathway controls the expression of several enzymes involved in the detoxification and metabolic activation of various compounds, including environmental carcinogens. oup.comnih.gov

Research using the human colorectal adenocarcinoma cell line, Caco-2, has demonstrated that sulindac and its metabolites can induce the activity of cytochrome P450 1A1 (CYP1A1), an enzyme regulated by the AhR pathway. aacrjournals.org In these studies, sulindac sulfide exhibited the most potent effect, causing a 6-fold increase in CYP1A1 activity, while sulindac and sulindac sulfone produced more modest increases of 2-fold and 1.5-fold, respectively. aacrjournals.org

The induction of CYP1A1 appears to be regulated at the transcriptional level. aacrjournals.org Treatment of Caco-2 cells with sulindac sulfide at a concentration of 100 μM led to an approximate 20-fold increase in CYP1A1 mRNA levels. aacrjournals.org In contrast, the same concentration of sulindac or sulindac sulfone resulted in only a 2-fold increase. aacrjournals.org The presence of CYP1A1 heterogeneous nuclear RNA (hnRNA) in cells treated with sulindac and its sulfide metabolite suggests that the observed increase in steady-state mRNA levels is due to a transcriptional mechanism. aacrjournals.org

Further evidence supports the role of the AhR in mediating these effects. Sulindac has been shown to bind to the AhR and promote its binding to the xenobiotic-responsive element (XRE) in the promoter region of the CYP1A1 gene. oup.comnih.gov This interaction leads to the transcriptional activation of the gene. oup.comnih.gov Studies in human hepatoma HepG2 cells have also shown that sulindac can induce a sustained, dose-dependent increase in CYP enzyme activity and a significant increase in CYP1A1 mRNA. oup.comnih.gov

Interestingly, modified versions of sulindac, such as S-sulindac (a dithiolethione-modified derivative), have been found to inhibit the activity and expression of carcinogen-activating enzymes like CYP1A1, CYP1B1, and CYP1A2. aacrjournals.org This inhibition is also mediated through the transcriptional regulation of the AhR pathway. aacrjournals.org S-sulindac was shown to block carcinogen-activated AhR from binding to the XRE. aacrjournals.org

The interaction of sulindac and its metabolites with the AhR pathway highlights a complex modulatory role. While the parent compound and its primary metabolites can induce phase I enzymes, modified forms can act as inhibitors. This modulation of the AhR pathway and its target genes represents a significant aspect of the molecular mechanisms underlying the biological activities of sulindac sulfone and related compounds. oup.com

Table 1: Effect of Sulindac and its Metabolites on CYP1A1 Activity and mRNA Expression in Caco-2 cells

| Compound | Concentration | Fold Increase in CYP1A1 Activity | Fold Increase in CYP1A1 mRNA |

|---|---|---|---|

| Sulindac Sulfone | 100 μM | 1.5 | ~2 |

| Sulindac | 100 μM | 2 | ~2 |

| Sulindac Sulfide | 100 μM | 6 | ~20 |

Data derived from studies on the human colorectal adenocarcinoma cell line, Caco-2. aacrjournals.org

Cellular and Preclinical Biological Effects of Sulindac Sulfone

Induction of Programmed Cell Death (Apoptosis)

A key area of research into sulindac (B1681787) sulfone's anti-cancer properties is its ability to induce apoptosis, a form of programmed cell death that is essential for removing damaged or unwanted cells.

Engagement of Death Receptor Pathway (e.g., DR5) (less pronounced than sulindac sulfide)

While the pro-apoptotic effects of sulindac sulfide (B99878) are more strongly associated with the upregulation of death receptor 5 (DR5), sulindac sulfone also appears to engage this extrinsic apoptotic pathway, albeit to a lesser extent. nih.govspandidos-publications.com The death receptor pathway is initiated by the binding of ligands to receptors on the cell surface, such as DR5, leading to the activation of a caspase cascade and subsequent cell death. oup.commdpi.com Studies on sulindac sulfide have demonstrated its ability to upregulate DR5 and activate the initiator caspase-8. nih.govoup.com While direct evidence for sulindac sulfone's potentiation of DR5 signaling is less pronounced, its involvement in caspase activation suggests a potential, though perhaps indirect, role in this pathway.

Mechanisms of Caspase Activation

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Both sulindac sulfide and sulindac sulfone have been shown to induce apoptosis through the activation of caspases. aacrjournals.org Treatment of human colon cancer cell lines with apoptotic concentrations of sulindac sulfone leads to caspase-dependent degradation of β-catenin. aacrjournals.org The activation of caspases is a central event in the apoptotic process, and the ability of sulindac sulfone to trigger this cascade underscores its pro-apoptotic capabilities. Research on the related metabolite, sulindac sulfide, has shown activation of caspase-3, caspase-8, and caspase-9, indicating the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. spandidos-publications.comnih.goviiarjournals.org While the specific caspases activated by sulindac sulfone are part of ongoing research, its ability to induce caspase-dependent apoptosis is a key feature of its biological activity.

Cell Cycle Regulation and Growth Inhibition

In addition to inducing apoptosis, sulindac sulfone also exerts anti-proliferative effects by modulating the cell cycle.

Induction of G1 Cell Cycle Arrest

Multiple studies have demonstrated that sulindac sulfone can cause an arrest of the cell cycle in the G1 phase. nih.goviiarjournals.orguni.lu This G1 arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation. Research on human colon cancer cells has shown that sulindac sulfone induces G1 cell cycle arrest, and this effect may be linked to the inhibition of the mTORC1 pathway. uni.lu The mTORC1 pathway is a critical regulator of cell growth and proliferation, and its inhibition by sulindac sulfone leads to a reduction in cyclin D1, a key protein for G1/S phase transition. uni.lu

Inhibition of Tumor Cell Proliferation in In Vitro Models

The induction of apoptosis and cell cycle arrest by sulindac sulfone translates to a significant inhibition of tumor cell proliferation in various in vitro models. tandfonline.comresearchgate.netnih.gov Studies have shown that sulindac sulfone can inhibit the growth of a variety of tumor cell lines, including those derived from colon, head and neck, and other tissues. tandfonline.comresearchgate.netnih.gov The growth inhibitory effects are dose-dependent, with higher concentrations leading to more pronounced inhibition. nih.govresearchgate.net For instance, in squamous cell carcinoma of the head and neck (SCCHN) cell lines, sulindac sulfone has been observed to cause moderate growth inhibition at a concentration of 200 µM. tandfonline.com

Table 1: Effects of Sulindac Sulfone on Tumor Cell Lines

| Cell Line Type | Observed Effect | Reference |

| Colon Adenocarcinoma | Apoptosis induction, G1 cell cycle arrest | nih.gov |

| Colon Cancer | Inhibition of cell proliferation, Apoptosis induction | researchgate.netnih.gov |

| Head and Neck Squamous Cell Carcinoma | Inhibition of cell proliferation, Apoptosis induction | tandfonline.comnih.gov |

| Various Tumor Models | Inhibition of cell proliferation, Apoptosis induction | nih.govresearchgate.net |

Table 2: Investigated Mechanisms of Sulindac Sulfone

| Cellular Process | Specific Mechanism | Reference |

| Apoptosis | p53-independent | nih.govnih.govwikipedia.org |

| Apoptosis | Bcl-2-independent | nih.govwikipedia.orgaacrjournals.org |

| Apoptosis | Caspase activation | aacrjournals.org |

| Cell Cycle Regulation | G1 arrest | nih.goviiarjournals.orguni.lu |

| Growth Inhibition | Inhibition of mTORC1 pathway | uni.lu |

Anti-Angiogenic Potential (Preclinical Studies)

The anti-angiogenic properties of sulindac metabolites have been a subject of investigation, with studies revealing differing effects between the sulfide and sulfone forms. In vitro experiments using the human umbilical vein endothelial cell line ECV304 have shown that sulindac sulfide can significantly inhibit the proliferation of these cells. nih.govmednexus.org This inhibitory effect is dose-dependent, with a reported IC50 of 200 micromol/L. mednexus.org Furthermore, sulindac sulfide was found to arrest the cell cycle in the G2-M phase, a point at which apoptosis may be induced. nih.govmednexus.org Electron microscopy of sulfide-treated cells revealed classic apoptotic features, including nuclear fragmentation, chromosomal condensation, and cell shrinkage. nih.govmednexus.org In contrast, sulindac sulfone did not demonstrate these effects on endothelial cell proliferation, cell cycle distribution, or morphology. nih.govmednexus.org

The anti-angiogenic activity of sulindac sulfide is thought to be a secondary consequence of its ability to inhibit endothelial cell survival through cell cycle arrest and the induction of apoptosis. nih.gov While both sulindac sulfide and celecoxib (B62257) inhibited the survival of endothelial cells, sulindac sulfide was notably less effective on normal fibroblast cells. nih.gov Both compounds were also found to inhibit the production of prostaglandin (B15479496) E2. nih.gov Specifically, sulindac sulfide was shown to activate caspases 3 and 8, lead to a decrease in Bax and Bid protein levels, cause PARP cleavage, and increase the expression of the bax and caspase 3 genes. nih.gov

Antineoplastic Activity in Animal Models of Carcinogenesis

Sulindac sulfone has demonstrated notable chemopreventive activity in rat models of mammary carcinogenesis. nih.govaacrjournals.org In studies where mammary tumors were induced by the carcinogen 1-methyl-1-nitrosourea (MNU), dietary administration of sulindac sulfone was found to reduce cancer incidence and the number of tumors per rat. nih.govaacrjournals.org This effect was observed at different doses of the carcinogen. nih.govaacrjournals.org The chemopreventive efficacy of sulindac sulfone in this model was comparable to that of sulindac sulfoxide. nih.govaacrjournals.org

A significant finding was the ability of sulindac sulfone to prolong the latency period of tumor development. nih.govaacrjournals.org This effect was particularly pronounced at lower doses of the carcinogen, where the delay in tumor appearance exceeded eight weeks. nih.govaacrjournals.org Further analysis revealed that the sulfone inhibited the development of mammary carcinomas regardless of the mutational status of the Ha-ras gene (wild-type or mutant codon 12), though the inhibitory effect was more pronounced against carcinomas with a mutant Ha-ras genotype. nih.gov In a mammary gland organ culture transformation assay, sulindac sulfone also inhibited the formation of hyperplastic alveolar nodules induced by 7,12-dimethylbenz(a)anthracene, suggesting a direct tissue-specific effect. nih.gov

| Treatment Group | Tumor Incidence Reduction | Tumor Multiplicity Reduction | Prolongation of Latency |

|---|---|---|---|

| Sulindac Sulfone (Low Carcinogen Dose) | Significant | Significant | >8 weeks |

| Sulindac Sulfone (High Carcinogen Dose) | Significant | Significant | Significant |

The inhibitory potential of sulindac sulfone has also been established in rat models of colon carcinogenesis induced by azoxymethane (B1215336) (AOM). researchgate.netaacrjournals.orgcaymanchem.com Studies have shown that dietary administration of sulindac sulfone can significantly inhibit the incidence and multiplicity of both invasive and noninvasive adenocarcinomas in the colon. aacrjournals.orgnih.gov This antineoplastic activity has been observed when the compound is given during the initiation and post-initiation phases of carcinogenesis. aacrjournals.orgnih.gov The inhibitory effect of sulindac sulfone on colon tumor formation is noteworthy as it occurs without a corresponding reduction in prostaglandin levels. caymanchem.comiiarjournals.orggoogle.com

The timing of sulindac sulfone administration appears to be a critical factor in its chemopreventive efficacy. nih.gov When administered during the promotion/progression stage of colon carcinogenesis, even at higher doses, it has minimal effects on tumorigenesis. nih.gov The inhibition of colon tumorigenesis by sulindac sulfone has been associated with an increase in apoptosis within the colon tumors. aacrjournals.orgnih.gov Furthermore, research indicates that the mechanism of inhibition of rat colorectal cancer by sulindac and its sulfone metabolite is independent of K-ras (codon 12) mutation status. nih.govphysiology.org

| Administration Phase | Tumor Incidence | Tumor Multiplicity | Associated Mechanisms |

|---|---|---|---|

| Initiation & Post-initiation | Significantly Inhibited | Significantly Inhibited | Increased tumor apoptosis |

| Promotion/Progression | Minimal Effect | Minimal Effect | - |

Sulindac sulfone has been shown to exert inhibitory effects on tumorigenesis in murine models featuring activated K-ras. aacrjournals.orgdrugbank.com In a study involving human colon cancer-derived Caco-2 cells transfected with an activated K-ras oncogene, sulindac sulfone was found to inhibit COX-2 protein expression. aacrjournals.orgdrugbank.comnih.gov This led to a subsequent decrease in the production of prostaglandin synthase E2. aacrjournals.orgdrugbank.comnih.gov When these K-ras-activated Caco-2 cells were injected into severe combined immunodeficiency disease mice, they formed tumors more rapidly than parental cells; however, this tumorigenesis was suppressed by treatment with sulindac. aacrjournals.orgdrugbank.com These findings suggest that one of the mechanisms by which sulindac sulfone exerts its anticarcinogenic effects is through the suppression of K-ras-dependent signaling pathways that affect the expression of genes involved in tumor growth. aacrjournals.org

In a mouse model of tobacco carcinogen-induced lung tumorigenesis, sulindac sulfone, also referred to as FGN-1, demonstrated strong chemopreventive activity. oup.com It significantly inhibited both tumor incidence and multiplicity. oup.com This is particularly relevant as K-ras mutations are common in lung cancer. The inhibitory mechanism of sulindac sulfone in this context is likely independent of cyclooxygenase (COX) activity, as it does not inhibit COX-1 or COX-2. oup.com

| Model | Key Findings | Proposed Mechanism |

|---|---|---|

| K-ras-transfected Caco-2 cells in SCID mice | Suppressed tumorigenesis | Inhibition of K-ras-dependent COX-2 protein expression |

| NNK-induced lung tumorigenesis in A/J mice | Dose-dependent reduction in tumor incidence and multiplicity | COX-independent mechanism, possibly involving apoptosis induction |

Methodologies for Studying Sulindac Sulfone in Preclinical Research

In Vitro Cellular Models

Application in Various Cancer Cell Lines (e.g., Colon, Breast, Head and Neck Squamous Cell Carcinoma)

Sulindac (B1681787) sulfone's effects have been investigated across a diverse panel of human cancer cell lines, revealing a broad spectrum of activity. In colorectal cancer, cell lines such as HCA-7, HCT-116, Caco-2, HT-29, and SW480 have been utilized to study its impact on cell growth and survival. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.org Notably, both sulindac sulfide (B99878) and sulindac sulfone were found to inhibit the in vitro growth of HCA-7 and HCT-116 colon carcinoma cells. nih.gov The growth inhibitory activity of sulindac sulfone was also observed in HT-29 and SW480 colon tumor cell lines. aacrjournals.org

Beyond colorectal cancer, the compound has been evaluated in breast cancer and head and neck squamous cell carcinoma (HNSCC) cell lines. openmedicinalchemistryjournal.comtandfonline.com Specifically, in HNSCC, UM-SCC-1 and SCC-25 cells were used to assess the differential effects of sulindac metabolites. tandfonline.com While sulindac sulfide demonstrated strong growth inhibition in these HNSCC lines, sulindac sulfone showed only a moderate effect. tandfonline.com The research also extends to prostate cancer cell lines, where sulindac sulfone has been shown to possess inhibitory activity. openmedicinalchemistryjournal.comnih.gov

It is important to note that some studies have reported differential sensitivity to sulindac sulfone among various cell lines. For instance, while it inhibited the proliferation of several cancer cell lines, it showed no effect on the proliferation or morphology of the human umbilical vein endothelial cell line ECV304. mednexus.orgmednexus.org

Table 1: Examples of Cancer Cell Lines Used in Sulindac Sulfone Research

| Cancer Type | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Colon Cancer | HCA-7, HCT-116 | Inhibited in vitro cell growth. | nih.gov |

| Colon Cancer | Caco-2 | Studied in the context of K-ras-dependent signaling. | aacrjournals.org |

| Colon Cancer | HT-29, SW480 | Demonstrated growth inhibitory activity. | aacrjournals.org |

| Head and Neck Squamous Cell Carcinoma | UM-SCC-1, SCC-25 | Showed moderate growth inhibition compared to sulindac sulfide. | tandfonline.com |

| Prostate Cancer | LNCaP | In vitro inhibitory activity demonstrated. | nih.gov |

| Endothelial Cells | ECV304 | No effect on cell proliferation or morphology. | mednexus.orgmednexus.org |

Assays for Cell Proliferation, Apoptosis, and Cell Cycle Progression

A variety of assays are employed to elucidate the cellular mechanisms of sulindac sulfone.

Cell Proliferation Assays: The MTT (methyl thiazolyl tetrazolium) assay is a common method used to evaluate the effect of sulindac sulfone on cell viability and proliferation. tandfonline.commednexus.org This colorimetric assay measures the metabolic activity of cells, which is indicative of the number of viable cells. Colony formation assays are also utilized to assess the long-term proliferative capacity of cancer cells following treatment. frontiersin.org Additionally, DNA synthesis can be measured by the incorporation of labeled nucleotides, such as ³H-thymidine or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), providing a direct measure of cell proliferation. aacrjournals.orgaacrjournals.org

Apoptosis Assays: The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections from xenograft models treated with sulindac sulfone. nih.gov Caspase activity assays, such as the Caspase 3/7 Glo Assay, measure the activation of executioner caspases, which are critical for the apoptotic process. aacrjournals.org Flow cytometry can also be used to quantify apoptotic cells by staining with annexin (B1180172) V and propidium (B1200493) iodide. mednexus.orgmednexus.org Furthermore, morphological changes associated with apoptosis, like nuclear fragmentation and the formation of apoptotic bodies, are observed using electron microscopy. mednexus.orgmednexus.org

Cell Cycle Analysis: Flow cytometry is the primary technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). tandfonline.commednexus.orgmednexus.org This method helps determine if a compound causes cell cycle arrest at a specific checkpoint. For example, studies have shown that sulindac metabolites can induce G1 phase arrest in certain cancer cell lines. tandfonline.comfrontiersin.org

Molecular Techniques for Pathway Analysis (e.g., Western Blotting, RT-PCR, Reporter Gene Assays)

To understand the molecular pathways affected by sulindac sulfone, researchers utilize several key techniques.

Western Blotting: This technique is widely used to detect and quantify the expression levels of specific proteins. It has been instrumental in showing that sulindac sulfone's effects are often independent of cyclooxygenase (COX) inhibition, as it does not typically alter COX-1 or COX-2 protein levels. nih.govresearchgate.net Western blotting has also been used to examine the expression of proteins involved in cell cycle control (e.g., p21waf1/cip1, cyclin D1), apoptosis (e.g., Bcl-2), and key signaling pathways like Wnt/β-catenin and NF-κB. aacrjournals.orgtandfonline.comnih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR and its quantitative version (qPCR) are used to measure the messenger RNA (mRNA) levels of specific genes. This allows researchers to determine if sulindac sulfone affects gene expression at the transcriptional level. For instance, RT-PCR has been used to show that sulindac sulfone can inhibit K-ras-dependent COX-2 mRNA expression and to analyze the expression of NF-κB target genes. aacrjournals.orgnih.gov

Reporter Gene Assays: These assays are used to study the activity of specific signaling pathways or transcription factors. A reporter gene (e.g., luciferase) is linked to a promoter that is regulated by the pathway of interest. Changes in reporter gene expression reflect the activity of the pathway. This method has been employed to investigate the impact of sulindac metabolites on the transcriptional activity of pathways like NF-κB. nih.gov

In Vivo Animal Models

Chemoprevention and Tumor Suppression Models (e.g., Azoxymethane-induced, K-ras-activated, MNU-induced)

Animal models are crucial for evaluating the chemopreventive and therapeutic potential of sulindac sulfone in a living organism.

Azoxymethane (B1215336) (AOM)-induced Models: The AOM-induced rat model is a well-established system for studying colon carcinogenesis. nih.govaacrjournals.orgresearchgate.net In this model, the carcinogen AOM is administered to induce the formation of aberrant crypt foci and, subsequently, colon tumors. Studies have shown that sulindac sulfone can prevent tumor formation in this model. aacrjournals.orgaacrjournals.orgresearchgate.net

K-ras-activated Models: Genetically engineered mouse models that express an activated K-ras oncogene are used to study the role of this specific signaling pathway in tumorigenesis. aacrjournals.org For example, Caco-2 cells transfected with an activated K-ras oncogene form tumors more rapidly in mice, and this tumorigenesis can be suppressed by sulindac treatment. aacrjournals.org

Methylnitrosourea (MNU)-induced Models: The MNU-induced rat model is used to study mammary carcinogenesis. Sulindac sulfone has been reported to be effective in reducing the tumor burden in this model. nih.gov

It is worth noting that the effectiveness of sulindac sulfone can vary between different animal models. For instance, while effective in the AOM-rat model, it was found to be ineffective at inhibiting polyp formation in the APC mutant Min mouse model of colorectal cancer. nih.gov

Evaluation of Tumor Growth and Molecular Markers in Xenograft and Genetically Engineered Models

Xenograft Models: In xenograft models, human cancer cells are implanted into immunocompromised mice, typically in the dorsal flank. nih.govresearchgate.net This allows for the in vivo evaluation of a compound's effect on the growth of human tumors. Tumor volume is regularly measured to assess the efficacy of the treatment. researchgate.netiiarjournals.org While some studies have shown that sulindac sulfone can suppress the growth of human prostate cancer xenografts, others have reported no effect on the growth of colon cancer cell xenografts. nih.govnih.govresearchgate.net

Genetically Engineered Models: These models, such as the KpB transgenic mouse model of ovarian cancer, involve the genetic modification of the animal to predispose it to developing specific types of cancer. frontiersin.org These models provide a more physiologically relevant context to study tumor development and response to therapy.

Evaluation of Molecular Markers: In both xenograft and genetically engineered models, tumors can be excised at the end of the study for further analysis. Immunohistochemistry is a common technique used to detect the expression and localization of specific proteins within the tumor tissue, such as markers for proliferation (e.g., Ki-67) and apoptosis. nih.govfrontiersin.org Western blotting can also be performed on tumor lysates to quantify the levels of key proteins and signaling molecules, providing insights into the in vivo mechanism of action. researchgate.net

: Biochemical and Biophysical Approaches

The preclinical investigation of sulindac sulfone's mechanisms of action relies heavily on a variety of biochemical and biophysical techniques. These methods allow researchers to dissect the molecular interactions and signaling pathways affected by the compound, providing a detailed picture of its biological effects at a subcellular level.

Enzyme Activity Assays (e.g., cGMP PDE, Aldose Reductase)

Enzyme activity assays are fundamental in determining the direct effects of sulindac sulfone on specific enzymes. These assays typically measure the rate at which an enzyme converts its substrate into a product in the presence and absence of the compound.

One of the key enzymatic targets identified for sulindac sulfone is cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE). iiarjournals.orgaacrjournals.orgmdpi.com The inhibition of cGMP PDE by sulindac and its metabolites is a significant aspect of its anti-cancer activity, independent of its effects on cyclooxygenase (COX) enzymes. aacrjournals.orgmdpi.com Researchers utilize various assay formats to quantify this inhibition. For instance, a fluorescence polarization assay can be employed to simultaneously measure the hydrolysis of both cGMP and cAMP in cell lysates, allowing for an assessment of the selectivity of the inhibitory effect. aacrjournals.orgresearchgate.net In such studies, sulindac sulfide, a related metabolite, was shown to inhibit cGMP PDE activity in colon tumor cell lysates with IC₅₀ values that correlated with its ability to inhibit cell viability, while having minimal effect on cAMP hydrolysis. aacrjournals.org Similarly, in breast tumor cell lines, sulindac sulfide inhibited cGMP PDE activity with an IC₅₀ value of approximately 100 μmol/L. nih.gov

Another important enzyme studied in relation to sulindac sulfone is aldose reductase. caymanchem.combiomol.com This enzyme is implicated in diabetic complications. In vitro studies have demonstrated that sulindac sulfone is a potent inhibitor of human aldose reductase. rcsb.orgnih.gov The inhibitory activity is often determined by measuring the decrease in the rate of NADPH oxidation in the presence of the enzyme and its substrate. Crystallographic analysis has further elucidated the molecular basis for this inhibition, revealing that the distinct scaffold of sulindac and its metabolites favors π-π stacking interactions within the enzyme's active site. rcsb.orgnih.govresearchgate.net

Table 1: Inhibition of Enzyme Activity by Sulindac Metabolites

| Compound | Target Enzyme | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| Sulindac Sulfide | cGMP PDE | Fluorescence Polarization Assay | Inhibited cGMP PDE activity in colon tumor cell lysates. | aacrjournals.org |

| Sulindac Sulfide | cGMP PDE | IMAP PDE Assay | Inhibited cGMP PDE activity in breast tumor cell lysates with an IC₅₀ of ~100 μmol/L. | nih.gov |

| Sulindac Sulfone | Aldose Reductase | In vitro enzyme assay | Potent inhibitor of human aldose reductase with an IC₅₀ of 367 nM. | caymanchem.combiomol.com |

| Sulindac Sulfone | Aldose Reductase | X-ray Crystallography | π-π stacking interactions are crucial for high inhibitory activity. | rcsb.orgnih.gov |

Protein-Ligand Interaction Studies (e.g., VDAC binding)

To understand how sulindac sulfone interacts with its protein targets, researchers employ various protein-ligand interaction studies. These techniques provide direct evidence of binding and can characterize the affinity and kinetics of the interaction.

A significant recent finding has been the identification of Voltage-Dependent Anion Channels (VDAC1 and VDAC2) as direct binding partners for sulindac sulfone. nih.govresearchgate.netnih.gov This discovery was made using affinity pulldown assays coupled with mass spectrometry. nih.gov In this method, sulindac sulfone is immobilized on beads, which are then incubated with cell lysates. Proteins that bind to the compound are "pulled down" and subsequently identified. researchgate.netnih.gov These studies demonstrated that sulindac sulfone directly binds to both VDAC1 and VDAC2, mitochondrial outer membrane proteins. researchgate.netnih.gov This interaction is thought to be crucial for the compound's ability to inhibit the mTORC1 signaling pathway. nih.govuni.lu The sulfone group is suggested to be important for this binding activity. nih.gov

Further biophysical characterization of such interactions can be achieved through techniques like X-ray crystallography, which provides a high-resolution, three-dimensional structure of the protein-ligand complex. This has been successfully applied to study the interaction between sulindac sulfone and human aldose reductase, revealing the precise binding mode. rcsb.orgresearchgate.net

Studies of Intracellular Signaling (e.g., cGMP levels, protein phosphorylation)

Investigating the impact of sulindac sulfone on intracellular signaling pathways is crucial to understanding its cellular effects. These studies often involve measuring changes in the levels of second messengers and the phosphorylation status of key signaling proteins.

A primary consequence of cGMP PDE inhibition by sulindac metabolites is the elevation of intracellular cGMP levels. iiarjournals.orgmdpi.com This is typically measured using immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), on lysates from cells treated with the compound. nih.gov For example, treatment of breast tumor cells with sulindac sulfide led to a three to four-fold increase in intracellular cGMP levels. nih.gov This increase in cGMP activates downstream effectors like protein kinase G (PKG). iiarjournals.orgmdpi.com

The activation of PKG and other signaling cascades can lead to changes in the phosphorylation state of various proteins. iiarjournals.org Western blotting is a widely used technique to detect these changes. For instance, sulindac sulfone has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Studies have also shown that sulindac metabolites can downregulate the expression and phosphorylation of other receptor tyrosine kinases, such as HER2 and HER3. aacrjournals.org Furthermore, the activation of PKG can lead to the phosphorylation of β-catenin, marking it for degradation. iiarjournals.org This effect on β-catenin levels can be quantified by Western blot analysis of cell lysates after treatment with sulindac sulfone. iiarjournals.org

Table 2: Effects of Sulindac Metabolites on Intracellular Signaling

| Compound | Cellular Effect | Method of Analysis | Cell Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Sulindac Sulfone | Decreased β-catenin levels | Western Blot Analysis | Head and Neck Squamous Carcinoma Cells (UM-SCC 11A) | A dose-dependent reduction in secreted β-catenin was observed after 48 hours of incubation. | iiarjournals.org |

| Sulindac Sulfide | Increased intracellular cGMP | cGMP Assay | Breast Tumor Cells | A three to four-fold increase in intracellular cGMP levels was observed. | nih.gov |

| Sulindac Sulfone | Inhibition of ERK1/2 phosphorylation | Western Blot Analysis | Colon Cancer Cells (HCT116) | Inhibited ERK1/2 phosphorylation at 24 and 48 hours post-treatment. | |

| Sulindac Sulfide | Downregulation of HER2/HER3 | Western Blot Analysis | Colon Cancer Cells (HT29) | Downregulated total and phosphorylated forms of HER2 and HER3. | aacrjournals.org |

Future Directions and Research Opportunities

Elucidating Novel, Unidentified Molecular Targets

While some molecular targets of sulindac (B1681787) sulfone have been identified, a complete understanding of its mechanism of action remains elusive. uni.lu Future research will focus on identifying novel binding proteins and signaling pathways affected by this compound. A significant breakthrough in this area was the identification of the mitochondrial outer membrane proteins voltage-dependent anion channel (VDAC) 1 and VDAC2 as direct molecular targets of sulindac sulfone. uni.lunih.gov This interaction leads to the suppression of the mTORC1 pathway and induces G1 arrest in colon cancer cells. uni.lunih.gov However, other previously reported targets, such as phosphodiesterase 5 (PDE5), are associated with apoptosis induction, suggesting that sulindac sulfone's effects on cell cycle arrest and apoptosis may be mediated by different molecular interactions. uni.lu The continued exploration for new targets is crucial, as it is well-established that the anticancer properties of some non-steroidal anti-inflammatory drug (NSAID) metabolites are independent of cyclooxygenase (COX) inhibition. researchgate.net

Developing More Potent and Selective Sulindac Sulfone Analogues

A key area of ongoing research is the rational design and synthesis of novel analogues of sulindac and its metabolites to enhance their therapeutic properties while minimizing off-target effects. mdpi.comaacrjournals.org By modifying the chemical structure of sulindac sulfide (B99878), a metabolite of sulindac, researchers have successfully created derivatives with significantly reduced or eliminated COX-inhibitory activity, a major source of gastrointestinal toxicity. mdpi.comaacrjournals.org

One such analogue, sulindac sulfide amide (SSA), was developed through in silico modeling that identified the carboxylate moiety of sulindac sulfide as crucial for binding to COX-1 and COX-2. aacrjournals.org By replacing this group with an N,N-dimethylethyl amine substitution, SSA was created, which lacks significant COX-1 and COX-2 inhibitory activity. mdpi.comaacrjournals.org Despite this, SSA demonstrates enhanced potency in inhibiting the growth of cancer cells and inducing apoptosis compared to its parent compound. mdpi.comaacrjournals.org This improved anticancer activity is linked to the inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE), leading to elevated intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG) signaling. mdpi.com

Another approach has focused on creating analogues that are selective for specific targets. For instance, a series of (E)-2′-des-methyl-sulindac sulfide (E-DMSS) analogues were designed and found to be potent and selective inhibitors of COX-1. acs.orgresearchgate.net These compounds, however, only inhibited tumor cell proliferation at concentrations much higher than those needed for COX-1 inhibition, suggesting their anticancer effects may be mediated through other mechanisms. acs.orgresearchgate.net

The development of these analogues provides strong evidence for the role of COX-independent pathways in the anticancer effects of sulindac derivatives and validates the strategy of optimizing off-target effects to create safer and more effective therapeutic agents. mdpi.comaacrjournals.org

Table 1: Comparison of Sulindac Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Growth Inhibition Potency | Primary Mechanism of Action |

| Sulindac Sulfide (SS) | 1.2 µM mdpi.com | 9.0 µM mdpi.com | Moderate aacrjournals.org | COX inhibition aacrjournals.org |

| Sulindac Sulfone | Inactive aacrjournals.org | Inactive aacrjournals.org | Low aacrjournals.org | cGMP PDE inhibition mdpi.com |

| Sulindac Sulfide Amide (SSA) | 81.6 µM mdpi.com | >200 µM mdpi.com | High mdpi.comaacrjournals.org | cGMP PDE inhibition, PKG signaling activation mdpi.com |

| (E)-2′-des-methyl-sulindac sulfide (E-DMSS) analogue 13a | 570 nM acs.org | >4 µM acs.org | Low acs.org | Selective COX-1 inhibition acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Investigating Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

A promising avenue of research involves evaluating the synergistic effects of sulindac sulfone and its analogues when combined with conventional cytotoxic agents and other targeted therapies. aacrjournals.org Preclinical studies have demonstrated that combining sulindac derivatives with various chemotherapeutic drugs can lead to enhanced anticancer activity. aacrjournals.org

For instance, sulindac sulfone (referred to as exisulind in some studies) has shown synergistic growth-inhibitory effects when combined with paclitaxel (B517696) and cisplatin (B142131) in human lung cancer cell lines. aacrjournals.org This synergy was observed even in drug-resistant cell lines, suggesting that the combination may help overcome resistance to conventional chemotherapy. aacrjournals.org The proposed mechanism for this synergy involves the convergence of the pro-apoptotic pathways activated by both exisulind and taxanes like docetaxel, potentially through the activation of JNK. aacrjournals.org

Similarly, sulindac and its active metabolite, sulindac sulfide, have demonstrated synergistic cytotoxicity with agents like doxorubicin, VP-16, and pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) in various cancer cell lines, including lung and ovarian cancer. aacrjournals.orgnih.gov In some cases, the combination of a sulindac compound and another agent was significantly more effective at inducing apoptosis than either drug alone. researchgate.net

Furthermore, sulindac has been found to have a synergistic effect with other chemotherapeutic agents such as epirubicin, docetaxel, and mitomycin. dergipark.org.trfrontiersin.org The combination of sulindac sulfone with capecitabine (B1668275) has also been explored in metastatic breast cancer. frontiersin.org These findings provide a strong rationale for further preclinical and clinical investigation of combination therapies involving sulindac sulfone and its analogues to potentially improve treatment outcomes, reduce toxicity, and combat drug resistance. aacrjournals.org

Table 2: Preclinical Synergistic Combinations with Sulindac Derivatives

| Sulindac Derivative | Combination Agent | Cancer Type | Observed Effect | Reference |

| Sulindac Sulfone (Exisulind) | Paclitaxel, Cisplatin | Lung Cancer | Synergistic growth inhibition | aacrjournals.org |

| Sulindac Sulfone (Exisulind) | Docetaxel | Lung Cancer | Increased apoptosis and survival | aacrjournals.org |

| Sulindac Sulfide | Pyrrolidine dithiocarbamate (PDTC) | Ovarian Cancer | Synergistic cytotoxic effect | nih.gov |

| Sulindac Sulfide | Diclofenac, Naproxen | Ovarian Cancer | Enhanced apoptosis induction | researchgate.net |

| Sulindac | Epirubicin | Advanced Cancers | Preliminary anti-tumor activity | frontiersin.org |

| Sulindac | Docetaxel | Breast Cancer | Investigated in a clinical trial | frontiersin.org |

| Sulindac Sulfone (Exisulind) | Capecitabine | Metastatic Breast Cancer | Investigated in clinical setting | frontiersin.org |

| Sulindac Sulfone | β-lapachone | Lung Cancer | Decreased cell survival | plos.org |

| Sulindac | Arsenic Trioxide | Leukemia | Enhanced cytotoxicity | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Understanding Differential Efficacy Across Cancer Types and Genetic Backgrounds

The effectiveness of sulindac sulfone and its parent compound can vary significantly across different cancer types and even within the same cancer type depending on the genetic background of the tumor. frontiersin.orgnih.gov For instance, sulindac has shown efficacy in inhibiting tumor growth in models of gastric, lung, and colorectal cancers. The anti-neoplastic potential of sulindac sulfone has been explored in a range of cancers including colon, prostate, and lung. nih.gov

The genetic makeup of the tumor plays a crucial role in its response to treatment. For example, the efficacy of sulindac in a murine breast cancer model was found to be dependent on an intact immune system, as the drug was ineffective in nude mice. frontiersin.org This suggests that the anti-tumor effects in this model are at least partially mediated by the immune system. frontiersin.org Furthermore, different mouse strains with distinct genetic backgrounds can exhibit varied responses to sulindac treatment. frontiersin.org

The expression of specific genes can also influence the cellular response to sulindac and its metabolites. For example, the presence of certain polymorphisms in the FMO3 gene, which is involved in sulindac metabolism, can affect plasma concentrations of the drug. researchgate.net This highlights the importance of considering a patient's genetic profile when developing personalized treatment strategies. Understanding these differential effects is critical for identifying patient populations most likely to benefit from sulindac sulfone therapy and for designing more effective, targeted clinical trials.

Advanced Mechanistic Studies using Omics Technologies

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to further unravel the complex mechanisms of action of sulindac sulfone. acs.orgbiolscigroup.us These high-throughput methods can provide a comprehensive view of the molecular changes induced by the compound in cancer cells.

Proteomic studies have already been instrumental in identifying novel targets of sulindac metabolites. For example, activity-based protein profiling led to the discovery that sulindac sulfide decreases the activity of leukotriene A4 hydrolase (LTA4H) in colon cancer cells. plos.orgscienceopen.comnih.gov This technique involves using chemical probes to label active enzymes in a proteome, allowing for the identification of proteins whose activity is altered by a drug. nih.gov Mass spectrometry is then used to identify the specific proteins. nih.gov

Genomic and transcriptomic analyses can reveal changes in gene expression patterns in response to sulindac sulfone treatment. researchgate.net For instance, studies have shown that sulindac sulfide can downregulate the expression of specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4) and their target genes, which are involved in cancer cell survival, proliferation, and angiogenesis. core.ac.uk These genes include survivin, Bcl-2, EGFR, and VEGF. core.ac.uk

Metabolomics, the large-scale study of small molecules within cells, can provide insights into how sulindac sulfone alters cellular metabolism. biolscigroup.us By understanding the complete metabolic profile of treated cells, researchers can identify key pathways that are disrupted by the drug.

Integrating data from these different omics platforms will provide a more holistic understanding of sulindac sulfone's effects and can help in the identification of biomarkers to predict treatment response. acs.orgfrontiersin.org

Q & A

Q. How can Sulindac sulfone’s therapeutic window be optimized to minimize hepatorenal toxicity?

- Methodology :

- Toxicogenomics : Profile oxidative stress markers (e.g., GST, SOD) in liver and kidney tissues from chronic dosing studies .

- Prodrug Engineering : Synthesize sulfone derivatives with improved solubility (e.g., PEGylation) to reduce peak plasma concentrations .

- Nanoparticle Delivery : Encapsulate Sulindac sulfone in pH-sensitive liposomes for targeted release in tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.